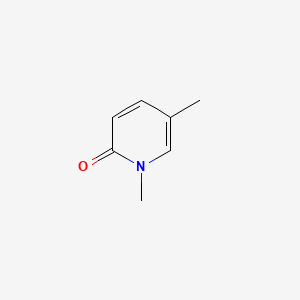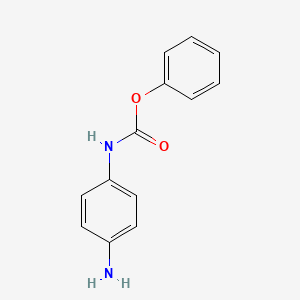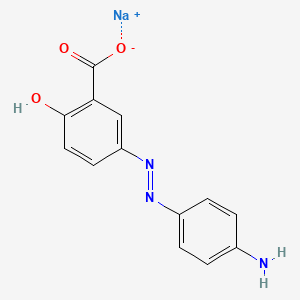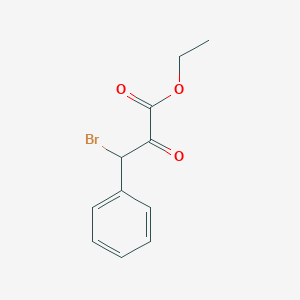
1-Propanol, 2-amino-3-(dimethylamino)-
Vue d'ensemble
Description
It is a clear, colorless to yellow liquid that is miscible with water and has a boiling point of 163-164°C . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
1-Propanol, 2-amino-3-(dimethylamino)- can be synthesized through several methods:
Reaction of Propionaldehyde with Dimethylamine: This method involves the reaction of propionaldehyde with dimethylamine in the presence of sodium hydroxide to yield the desired product.
Reaction of Epoxypropane with Dimethylamine: Another common method is the reaction of epoxypropane with dimethylamine, followed by acidic hydrolysis to obtain the target compound.
Amination of Propanol: This method involves the amination of propanol with ammonia and hydrogen to produce the compound.
Analyse Des Réactions Chimiques
1-Propanol, 2-amino-3-(dimethylamino)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include aldehydes, ketones, primary amines, secondary amines, and halogenated derivatives.
Applications De Recherche Scientifique
1-Propanol, 2-amino-3-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chemical intermediates.
Medicine: It is used in the production of central nervous system depressants and other medicinal compounds.
Industry: The compound is used as a paper treatment agent, gasoline additive, and resin curing agent.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2-amino-3-(dimethylamino)- involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Propanol, 2-amino-3-(dimethylamino)- can be compared with similar compounds to highlight its uniqueness:
1-Dimethylamino-2-propanol: This compound has a similar structure but differs in the position of the amino group.
3-Dimethylamino-1-propanol: Another similar compound with slight variations in its chemical structure and properties.
Propriétés
IUPAC Name |
2-amino-3-(dimethylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCHZYFEVRKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,6-Dihydropyrrolo[2,3-e]indole](/img/structure/B3276682.png)


![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)







